(Z)-Tamarindienal
Description
(Z)-Tamarindienal is a naturally occurring aldehyde identified in the leaves of Tamarindus indica (tamarind), a plant renowned for its medicinal and nutritional properties . This compound belongs to the broader class of terpenoid-derived aldehydes and is structurally characterized by an unsaturated aliphatic chain with a (Z)-configured double bond.
Its (Z)-stereochemistry may influence molecular interactions, such as binding to biological targets or participation in catalytic processes, though comparative analyses with similar compounds are necessary to validate these hypotheses.
Properties
CAS No. |
149575-43-9 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
(E)-2,5-dioxohex-3-enal |
InChI |
InChI=1S/C6H6O3/c1-5(8)2-3-6(9)4-7/h2-4H,1H3/b3-2+ |
InChI Key |
GJWAOCRWRRWJKU-IHWYPQMZSA-N |
SMILES |
CC(=O)C=CC(=O)C=O |
Isomeric SMILES |
CC(=O)/C=C/C(=O)C=O |
Canonical SMILES |
CC(=O)C=CC(=O)C=O |
Synonyms |
3,5-Hexadienal, 5-hydroxy-2-oxo-, (3Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
(Z)-Tamarindienal vs. Cinnamaldehyde
Both compounds are aldehydes with unsaturated carbon chains, but they differ in backbone complexity and functionalization:
Cinnamaldehyde’s aromatic ring enhances stability and π-π interactions, whereas this compound’s aliphatic chain may confer greater conformational flexibility .
Functional Analogues
This compound vs.
Limonene’s cyclic structure enhances volatility, making it suitable for aromatherapy, while this compound’s aldehyde group may directly inhibit microbial enzymes .
Research Implications
- Pharmacological Studies : Comparative dose-response assays with cinnamaldehyde and limonene could clarify this compound’s efficacy in antimicrobial or antioxidant applications .
- Synthetic Optimization : Modular synthesis of this compound derivatives (e.g., Schiff bases) may enhance bioavailability, leveraging methods from transition-metal catalysis (see ligand design in ).
- Analytical Refinement: Standardized protocols for quantifying this compound in plant matrices are needed, addressing challenges noted in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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